molecular formula C12H13N5O3S B4682881 ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate

ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate

Cat. No. B4682881
M. Wt: 307.33 g/mol
InChI Key: JYAAHDCVNAMQMG-UHFFFAOYSA-N
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Description

Ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate, also known as TATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TATC is a tetrazole-based compound that has shown promising results in different studies, making it a subject of interest for researchers.

Mechanism of Action

Ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate exerts its effects through various mechanisms, depending on the application. In medicine, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. In agriculture, this compound has been shown to regulate plant growth and inhibit the activity of certain pests. In material science, this compound has been shown to inhibit corrosion by forming a protective layer on the metal surface.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In medicine, this compound has been shown to reduce inflammation and inhibit tumor growth. In agriculture, this compound has been shown to regulate plant growth and inhibit the activity of pests. In material science, this compound has been shown to inhibit corrosion and improve the durability of materials.

Advantages and Limitations for Lab Experiments

Ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate has several advantages for laboratory experiments, including its cost-effectiveness, ease of synthesis, and versatility. However, this compound also has some limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the research on ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate, including the development of new applications, optimization of synthesis methods, and investigation of its potential toxicity. In medicine, this compound could be further studied for its potential as an antitumor and anti-inflammatory agent. In agriculture, this compound could be further studied for its potential as a plant growth regulator and pesticide. In material science, this compound could be further studied for its potential as a corrosion inhibitor and as a building block for the synthesis of new materials.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has shown significant potential in various scientific fields. Its cost-effectiveness, ease of synthesis, and versatility make it an attractive subject of research. However, further studies are needed to fully understand its mechanisms of action, biochemical and physiological effects, and potential toxicity. The future directions for research on this compound are promising and could lead to the development of new applications and materials.

Scientific Research Applications

Ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate has shown significant potential in different scientific fields, including medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an antitumor and anti-inflammatory agent. In agriculture, this compound has been studied for its potential as a plant growth regulator and pesticide. In material science, this compound has been studied for its potential as a corrosion inhibitor and as a building block for the synthesis of new materials.

properties

IUPAC Name

ethyl N-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-2-20-12(19)13-10(18)8-21-11-14-15-16-17(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAAHDCVNAMQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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